(2S,3R)-6-(Benzyloxy)hexane-2,3-diol
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Overview
Description
(2S,3R)-6-(Benzyloxy)hexane-2,3-diol is an organic compound with a specific stereochemistry, characterized by the presence of a benzyloxy group attached to a hexane backbone with two hydroxyl groups at the second and third positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-6-(Benzyloxy)hexane-2,3-diol typically involves the following steps:
Starting Material: The synthesis begins with a suitable hexane derivative.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced at the second and third positions through selective oxidation or hydroxylation reactions.
Benzyloxy Group Addition: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the hydroxylated hexane derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-6-(Benzyloxy)hexane-2,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of new benzyloxy derivatives or other substituted products.
Scientific Research Applications
(2S,3R)-6-(Benzyloxy)hexane-2,3-diol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,3R)-6-(Benzyloxy)hexane-2,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may enhance the compound’s binding affinity to these targets, leading to various biological effects. The hydroxyl groups play a crucial role in hydrogen bonding and molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-6-(Methoxy)hexane-2,3-diol: Similar structure but with a methoxy group instead of a benzyloxy group.
(2S,3R)-6-(Ethoxy)hexane-2,3-diol: Similar structure but with an ethoxy group instead of a benzyloxy group.
(2S,3R)-6-(Propoxy)hexane-2,3-diol: Similar structure but with a propoxy group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy group in (2S,3R)-6-(Benzyloxy)hexane-2,3-diol imparts unique chemical properties, such as increased hydrophobicity and potential for π-π interactions, which can influence its reactivity and biological activity compared to similar compounds with different alkoxy groups.
Properties
CAS No. |
918819-03-1 |
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Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
(2S,3R)-6-phenylmethoxyhexane-2,3-diol |
InChI |
InChI=1S/C13H20O3/c1-11(14)13(15)8-5-9-16-10-12-6-3-2-4-7-12/h2-4,6-7,11,13-15H,5,8-10H2,1H3/t11-,13+/m0/s1 |
InChI Key |
DFVIWPLFSQHCHX-WCQYABFASA-N |
Isomeric SMILES |
C[C@@H]([C@@H](CCCOCC1=CC=CC=C1)O)O |
Canonical SMILES |
CC(C(CCCOCC1=CC=CC=C1)O)O |
Origin of Product |
United States |
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